molecular formula C10H21O3P B14385821 tert-Butyl cyclopentyl methyl phosphite CAS No. 88053-16-1

tert-Butyl cyclopentyl methyl phosphite

Cat. No.: B14385821
CAS No.: 88053-16-1
M. Wt: 220.25 g/mol
InChI Key: GKTVXEHODXDWND-UHFFFAOYSA-N
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Description

Overview of Phosphite (B83602) Ester Chemistry in Contemporary Organic Synthesis

Phosphite esters are integral to modern organic synthesis due to their versatile reactivity. They serve as powerful nucleophiles and reducing agents, and they are key components in the synthesis of a diverse range of more complex organophosphorus compounds. Their applications span from their use in well-established name reactions to their role as ligands in homogeneous catalysis. wikipedia.org

One of the most significant applications of phosphite esters is in the Michaelis-Arbuzov reaction , a cornerstone for the formation of carbon-phosphorus bonds, leading to the synthesis of phosphonates. organic-chemistry.orgwikipedia.org This reaction involves the treatment of a trialkyl phosphite with an alkyl halide. Similarly, the Perkow reaction utilizes phosphite esters to synthesize vinyl phosphonates. wikipedia.org Phosphite esters are also employed in the Appel reaction as intermediates for the conversion of alcohols to alkyl halides. fiveable.me In this process, the alcohol reacts with a phosphite, such as triphenylphosphite, to form a phosphite ester, which is subsequently treated with a halogenating agent like carbon tetrachloride to yield the corresponding alkyl halide. fiveable.me

Furthermore, their ability to act as ligands for transition metals has made them indispensable in industrial catalysis, particularly in processes like hydroformylation and hydrocyanation. wikipedia.org The electronic and steric properties of phosphite ligands can be finely tuned by varying the organic substituents (R groups), which in turn influences the activity and selectivity of the catalyst.

Classification and Structural Features of Trialkyl Phosphites

Trialkyl phosphites are a subclass of phosphite esters where the phosphorus atom is bonded to three alkoxy groups. They can be broadly classified based on the nature of the alkyl groups attached.

Symmetrical Trialkyl Phosphites : These compounds have three identical alkyl groups, with the general formula P(OR)₃. Examples include trimethyl phosphite, P(OCH₃)₃, and triethyl phosphite, P(OCH₂CH₃)₃. wikipedia.orgwikipedia.org

Unsymmetrical (Mixed) Trialkyl Phosphites : These contain two or three different alkyl groups, such as P(OR¹)(OR²)₂ or P(OR¹)(OR²)(OR³). "Tert-Butyl cyclopentyl methyl phosphite" is an example of a mixed trialkyl phosphite.

The central phosphorus atom in trialkyl phosphites possesses a lone pair of electrons, which is responsible for their nucleophilic and Lewis basic character. The geometry around the phosphorus atom is trigonal pyramidal. The reactivity of trialkyl phosphites is influenced by the steric and electronic nature of the alkyl groups. For instance, bulky alkyl groups, like the tert-butyl group, can sterically hinder the phosphorus center, affecting its reactivity in certain reactions.

Table 1: Examples of Symmetrical Trialkyl Phosphites

Compound NameChemical FormulaMolar Mass ( g/mol )Boiling Point (°C)
Trimethyl phosphiteC₃H₉O₃P124.08111-112
Triethyl phosphiteC₆H₁₅O₃P166.16156
Triisopropyl phosphiteC₉H₂₁O₃P208.23181

Historical Context of Phosphite Ester Research and Development

The study of organophosphorus compounds dates back to the 19th century. One of the earliest syntheses of an organophosphate, triethyl phosphate (B84403), was reported by Voegeli in 1848. nih.gov The development of systematic synthetic methods for phosphite esters gained momentum with the discovery of the Michaelis-Arbuzov reaction in the late 19th and early 20th centuries. This reaction provided a reliable method for preparing phosphonates from phosphite esters and alkyl halides, opening the door to a vast new area of organophosphorus chemistry. organic-chemistry.org

Throughout the 20th century, research in phosphite ester chemistry expanded significantly, driven by their utility in organic synthesis and the discovery of their applications in industrial processes. For instance, their role as stabilizers in polymers like PVC was recognized, preventing degradation by reacting with acidic byproducts. wikipedia.org The development of phosphite-based ligands for transition metal catalysis in the mid-20th century was a major breakthrough, leading to more efficient and selective industrial processes for the production of bulk chemicals.

Significance of Mixed Trialkyl Phosphites in Advanced Chemical Systems

Mixed trialkyl phosphites, which possess different alkyl groups attached to the phosphorus atom, offer a higher degree of tunability compared to their symmetrical counterparts. This fine-tuning of steric and electronic properties is crucial in the design of "advanced chemical systems," which can refer to highly specialized catalysts, functional materials, or complex synthetic intermediates. advancedchemsys.com

By strategically incorporating different alkyl groups, chemists can modulate the reactivity and selectivity of the phosphite. For example, in the context of catalysis, a mixed phosphite ligand can create a more specific coordination environment around a metal center, leading to improved performance in asymmetric synthesis or other selective transformations. The presence of both bulky and less sterically demanding groups can influence the ligand's cone angle and electronic parameters, which are critical for catalytic activity.

The synthesis of mixed trialkyl phosphites can be more challenging than that of symmetrical phosphites, often requiring sequential addition of different alcohols to a phosphorus halide precursor. However, the potential to create tailor-made molecules with specific properties for targeted applications makes them an important area of ongoing research and development in organophosphorus chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88053-16-1

Molecular Formula

C10H21O3P

Molecular Weight

220.25 g/mol

IUPAC Name

tert-butyl cyclopentyl methyl phosphite

InChI

InChI=1S/C10H21O3P/c1-10(2,3)13-14(11-4)12-9-7-5-6-8-9/h9H,5-8H2,1-4H3

InChI Key

GKTVXEHODXDWND-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OP(OC)OC1CCCC1

Origin of Product

United States

Synthetic Methodologies for Tert Butyl Cyclopentyl Methyl Phosphite and Analogous Structures

Established Synthetic Pathways for Phosphite (B83602) Esters

The foundational methods for creating phosphite esters generally involve the reaction of a phosphorus trihalide with alcohols or the exchange of alkoxy groups through transesterification.

The most common method for synthesizing trialkyl phosphites is the reaction of phosphorus trichloride (B1173362) (PCl₃) with three equivalents of an alcohol. wikipedia.org This reaction proceeds via the stepwise substitution of the chloride atoms with alkoxy groups. To prevent side reactions and drive the synthesis toward the desired trisubstituted product, a base is typically added to neutralize the hydrogen chloride (HCl) byproduct that is formed at each step. wikipedia.orggoogle.com Common bases include tertiary amines, such as triethylamine (B128534) or pyridine (B92270), which form an insoluble ammonium (B1175870) hydrochloride salt that can be easily removed by filtration. wikipedia.org

The general reaction is as follows: PCl₃ + 3 ROH + 3 R'₃N → P(OR)₃ + 3 R'₃NHCl

Without a base, the generated HCl can react with the alkyl groups of the newly formed phosphite ester, leading to dealkylation and the formation of dialkyl phosphites. wikipedia.org This is particularly problematic with primary and secondary alcohols. libretexts.org

Table 1: Examples of Alcoholysis Reactions with PCl₃
Alcohol (ROH)Phosphite Product (P(OR)₃)Typical Conditions
Methanol (B129727) (CH₃OH)Trimethyl phosphitePCl₃, 3 eq. CH₃OH, 3 eq. amine base, inert solvent
Cyclopentanol (B49286) (C₅H₉OH)Tricyclopentyl phosphitePCl₃, 3 eq. C₅H₉OH, 3 eq. amine base, inert solvent
tert-Butanol (B103910) ((CH₃)₃COH)Tri-tert-butyl phosphitePCl₃, 3 eq. (CH₃)₃COH, 3 eq. amine base, inert solvent

Transesterification is another valuable technique for synthesizing phosphite esters, especially for creating mixed alkyl phosphites. wikipedia.org This equilibrium process involves the reaction of an existing phosphite ester with a different alcohol, leading to an exchange of the alkoxy groups. wikipedia.org To drive the reaction to completion, the equilibrium must be shifted toward the desired product. This is often achieved by using a large excess of the new alcohol or by removing one of the products, such as a more volatile alcohol, by distillation. wikipedia.org

For example, trimethyl phosphite can be used as a starting material to introduce other alkoxy groups because the methanol byproduct is volatile and can be easily removed. wikipedia.org

The general reversible reaction is: P(OR)₃ + 3 R'OH ⇌ P(OR')₃ + 3 ROH

This method is particularly useful for preparing phosphites from higher boiling point alcohols. The reaction can be catalyzed by acids, bases, or metal salts. nih.govrsc.org

Targeted Synthetic Approaches for Mixed Trialkyl Phosphites Featuring Tert-Butyl, Cyclopentyl, and Methyl Moieties

The synthesis of a specific, unsymmetrical phosphite like tert-butyl cyclopentyl methyl phosphite requires more sophisticated methods than the general pathways described above. The presence of sterically demanding groups and the need for precise substitution patterns necessitate a controlled, stepwise approach.

Introducing bulky, sterically hindered groups such as tert-butyl and cyclopentyl onto a phosphorus center presents unique challenges. The significant steric bulk can slow down the reaction rate and may favor the formation of undesired side products due to incomplete reaction. nih.gov The synthesis of tri-tert-butyl phosphite, for instance, is known to be difficult, with the reaction often halting at the di-substituted stage or leading to decomposition. mit.edu

To overcome these steric barriers, more reactive nucleophiles than the neutral alcohol are often employed. One common strategy is to use the corresponding alkoxide, such as potassium tert-butoxide (KOtBu), which is a much stronger nucleophile. mit.edu This approach can facilitate the substitution reaction even with significant steric hindrance. Another method involves the use of Grignard reagents (RMgX) or organolithium compounds (RLi), although these are more commonly used for forming P-C bonds, they can also be adapted for P-O bond formation. nih.gov

Table 2: Strategies for Incorporating Hindered Groups
Hindered GroupReagentRationaleReference
tert-ButylPotassium tert-butoxide (KOtBu)Increased nucleophilicity overcomes steric hindrance from the bulky alkyl group. mit.edu
tert-Butyltert-Butylmagnesium chloride (tBuMgCl)Grignard reagents offer high reactivity for substitution on phosphorus halides. nih.gov
CyclopentylCyclopentanol with a strong baseStandard alcoholysis is often sufficient, but using the alkoxide can improve reaction rates. wikipedia.org

To synthesize a mixed trialkyl phosphite with three different substituents, a sequential, stepwise addition of the corresponding alcohols (or alkoxides) to a phosphorus trihalide is the most logical approach. acs.org This method relies on the controlled formation of intermediate chlorophosphite species.

A plausible synthetic route for this compound could proceed as follows:

Formation of Methyl Dichlorophosphite (B8498940): Phosphorus trichloride is reacted with one equivalent of methanol in the presence of a non-nucleophilic base at a low temperature to form methyl dichlorophosphite (CH₃OPCl₂).

PCl₃ + CH₃OH + Base → CH₃OPCl₂ + Base·HCl

Formation of Methyl Cyclopentyl Chlorophosphite: The resulting dichlorophosphite is then treated with one equivalent of cyclopentanol to yield methyl cyclopentyl chlorophosphite (CH₃O)(C₅H₉O)PCl. The reaction conditions must be carefully controlled to ensure monosubstitution.

CH₃OPCl₂ + C₅H₉OH + Base → (CH₃O)(C₅H₉O)PCl + Base·HCl

Formation of the Final Product: Finally, the chlorophosphite intermediate is reacted with tert-butanol (or more effectively, potassium tert-butoxide) to introduce the sterically demanding tert-butyl group and form the target molecule, this compound. acs.org

(CH₃O)(C₅H₉O)PCl + (CH₃)₃COH + Base → (CH₃O)(C₅H₉O)P(OC(CH₃)₃) + Base·HCl

Throughout this sequence, precise control over stoichiometry, temperature, and the order of addition is critical to minimize the formation of symmetrical phosphites and other byproducts. acs.orgorganic-chemistry.org

The phosphorus atom in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis of a single enantiomer (stereoselective synthesis) is a significant area of research, as chiral phosphites are highly valuable as ligands in asymmetric catalysis. mdpi.comnih.govnih.gov

Strategies for achieving stereoselectivity typically involve one of the following approaches:

Use of Chiral Auxiliaries: One of the alcohols used in the synthesis can be a chiral, enantiomerically pure molecule, such as (-)-menthol or (+)-borneol. This chiral alcohol can direct the subsequent additions to the phosphorus center, leading to a diastereomeric mixture of phosphites that may be separable. This concept, known as double asymmetric induction, can lead to high stereoselectivity. mdpi.com

Chiral Catalysts: The reaction can be performed in the presence of a chiral catalyst that influences the stereochemical outcome of the reaction. mdpi.com

Resolution of Racemic Mixtures: A racemic mixture of the final phosphite product can be synthesized and then separated into its individual enantiomers through techniques such as chiral chromatography or by reaction with a chiral resolving agent.

The introduction of multiple chiral centers, for instance by using a chiral alcohol in the reaction, can significantly enhance the stereoselectivity of the synthesis. mdpi.commdpi.com

Advanced Synthetic Strategies Involving Phosphite Precursors

The synthesis of unsymmetrical phosphites, such as this compound, and related organophosphorus compounds often necessitates advanced strategies that offer high efficiency and selectivity. These methods move beyond simple stepwise esterification and provide access to a diverse range of molecular architectures.

Multicomponent Reactions for Organophosphorus Compound Formation Utilizing Phosphites

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single operation. In the realm of organophosphorus chemistry, MCRs provide an efficient pathway to novel compounds with potential applications in various fields.

One notable example is the three-component reaction for the synthesis of (2-amino-3-cyano-4H-chromen-4-yl)phosphonate derivatives. This reaction involves the condensation of salicylaldehydes, malononitrile, and dialkyl phosphites. rsc.org The process is often catalyzed by an amine base, such as pentamethyldiethylenetriamine (PMDTA), and can be performed under solvent-free conditions, highlighting its efficiency and environmental friendliness. rsc.org The reaction proceeds through a proposed mechanism involving the initial formation of a Knoevenagel condensation product, followed by the nucleophilic addition of the phosphite. rsc.org

This methodology can be adapted for the synthesis of a variety of substituted chromenylphosphonates by varying the salicylaldehyde (B1680747) precursor. The reaction generally affords high yields and the products can often be isolated by simple filtration, avoiding the need for chromatographic purification. rsc.org

Table 1: Examples of (2-amino-3-cyano-4H-chromen-4-yl)phosphonate Synthesis via Multicomponent Reaction rsc.org

Salicylaldehyde DerivativeDialkyl PhosphiteCatalystYield (%)
SalicylaldehydeDiethyl phosphitePMDTA95
5-BromosalicylaldehydeDiethyl phosphitePMDTA98
3,5-Di-tert-butylsalicylaldehydeDiethyl phosphitePMDTA92
SalicylaldehydeDimethyl phosphitePMDTA96

Another significant MCR is the Kabachnik-Fields reaction, which is a well-established method for the synthesis of α-aminophosphonates. This reaction involves the condensation of a carbonyl compound, an amine, and a dialkyl phosphite. researchgate.net The versatility of the Kabachnik-Fields reaction allows for the introduction of diverse substituents on the α-carbon and the nitrogen atom, leading to a wide array of α-aminophosphonates.

Oxidative Cross-Coupling Reactions in Phosphoramidate Synthesis from H-Phosphonates

Oxidative cross-coupling reactions represent another advanced strategy for the formation of phosphorus-nitrogen (P-N) bonds, which are central to the structure of phosphoramidates. These reactions typically involve the coupling of an H-phosphonate with an amine in the presence of an oxidant and a catalyst.

A notable method involves the copper-catalyzed aerobic oxidative coupling of amines and H-phosphonates. rsc.org This approach utilizes copper(I) iodide (CuI) as the catalyst and molecular oxygen from the air as the sole oxidant, presenting a green and economical process. rsc.org The reaction demonstrates broad applicability with various amines, including primary and secondary aliphatic and aromatic amines, coupling efficiently with different dialkyl H-phosphonates.

The proposed mechanism for this transformation involves the formation of a copper-phosphonate intermediate, which then reacts with the amine. The resulting copper-containing species is subsequently reoxidized by oxygen to complete the catalytic cycle.

More recently, metal-free approaches have been developed for the synthesis of phosphoramidates. researchgate.net One such method employs sodium iodide (NaI) as a catalyst and hydrogen peroxide as a green oxidant for the oxidative cross-coupling of H-phosphonates with a wide range of amines. researchgate.net This protocol is lauded for its operational simplicity, use of inexpensive and readily available reagents, and avoidance of transition metal catalysts. researchgate.net

Table 2: Catalyst and Oxidant Systems in Oxidative Cross-Coupling for Phosphoramidate Synthesis

CatalystOxidantSubstratesKey Features
CuIO₂ (air)H-phosphonates, AminesAerobic, economical rsc.org
ZnI₂Not specifiedP(O)-H compounds, AminesHighly efficient, mild conditions nih.gov
NaIH₂O₂H-phosphonates, AminesMetal-free, environmentally benign researchgate.net

These advanced synthetic strategies underscore the continuous evolution of organophosphorus chemistry, providing powerful tools for the construction of complex molecules like this compound and its analogs. The development of multicomponent and oxidative cross-coupling reactions not only enhances synthetic efficiency but also aligns with the principles of green chemistry by minimizing waste and utilizing environmentally benign reagents.

Catalytic Applications and Ligand Design Principles Employing Phosphite Esters, with Relevance to Tert Butyl Cyclopentyl Methyl Phosphite Analogues

Ligand Design and Coordination Chemistry of Phosphite-Based Ligands

The efficacy of a phosphite (B83602) ligand in a catalytic cycle is intimately linked to its structural and electronic characteristics. The ability to systematically modify these features is a powerful tool in the development of highly efficient and selective catalysts.

The design of phosphite ligands is guided by the modulation of their steric and electronic profiles to achieve optimal catalytic performance. These two parameters are often intertwined and play a crucial role in determining the stability, activity, and selectivity of the resulting metal complexes.

Steric Parameters: The steric bulk of a phosphite ligand is a critical factor that influences the coordination environment of the metal center. One of the most widely used metrics to quantify this property is the Tolman cone angle (θ) . This angle is defined as the apex angle of a cone that encompasses the van der Waals radii of the outermost atoms of the ligand, with the metal atom at the vertex. A larger cone angle signifies greater steric hindrance around the metal center, which can influence the number of ligands that can coordinate, the rate of ligand dissociation, and the regioselectivity of a reaction. For instance, bulkier phosphite ligands can create a more open coordination site, facilitating substrate binding and subsequent catalytic transformation.

Electronic Parameters: The electronic nature of a phosphite ligand dictates its σ-donating and π-accepting capabilities when binding to a metal center. The Tolman Electronic Parameter (TEP) is a common measure of the electron-donating ability of a phosphorus ligand. It is determined experimentally by measuring the A₁ C-O stretching frequency (ν(CO)) in a series of [Ni(CO)₃L] complexes, where L is the phosphite ligand. A lower ν(CO) value indicates a stronger net electron-donating character of the ligand, as the increased electron density on the metal center leads to greater π-backbonding into the CO antibonding orbitals, thereby weakening the C-O bond. Phosphite ligands are generally considered to be stronger π-acceptors and weaker σ-donors compared to their phosphine (B1218219) counterparts due to the presence of electronegative oxygen atoms. This electronic profile can be fine-tuned by varying the substituents on the oxygen atoms.

The interplay between steric and electronic effects is crucial. For example, a bulky, electron-withdrawing phosphite ligand can promote reductive elimination in a catalytic cycle, while a smaller, electron-donating ligand might favor oxidative addition. The hypothetical tert-butyl cyclopentyl methyl phosphite would present a unique combination of a sterically demanding tert-butyl group, a moderately bulky cyclopentyl group, and a smaller methyl group, leading to a specific cone angle and electronic parameter that would influence its coordination behavior and catalytic activity.

LigandTolman Cone Angle (θ) [°]Tolman Electronic Parameter (TEP) [cm⁻¹]
P(OMe)₃1072076.3
P(OEt)₃1092076.3
P(OPh)₃1282085.3
P(O-o-tolyl)₃141-

The synthesis of enantiomerically pure compounds is a significant challenge in modern chemistry, and asymmetric catalysis has emerged as a powerful solution. Chiral phosphite ligands have proven to be highly effective in a variety of enantioselective transformations. The development of these ligands often involves the incorporation of chiral backbones, which can be derived from readily available natural products or synthesized with high stereocontrol.

A common strategy in the design of chiral phosphite ligands is the use of axially chiral biaryl scaffolds, such as 1,1'-bi-2-naphthol (B31242) (BINOL) and its derivatives. The chirality of these ligands arises from the restricted rotation around the C-C bond connecting the two naphthyl or phenyl rings. The stereochemistry of the biaryl unit creates a chiral pocket around the metal center, which can effectively differentiate between the two prochiral faces of a substrate.

Furthermore, modular synthesis approaches have been instrumental in creating libraries of chiral phosphite ligands. By systematically varying the chiral backbone and the substituents on the phosphorus atom, ligands can be fine-tuned to achieve high enantioselectivity for a specific reaction. This modularity allows for a rapid screening process to identify the optimal ligand for a given catalytic transformation. For example, phosphite ligands derived from carbohydrates, such as mannitol, have been successfully employed in asymmetric catalysis, demonstrating the utility of the chiral pool in ligand synthesis.

Phosphite ligands readily coordinate to a wide range of transition metals, including rhodium, palladium, iridium, and nickel, to form stable and catalytically active complexes. The formation of these complexes typically involves the displacement of a weakly bound ligand, such as a solvent molecule or an olefin, from a metal precursor.

Structural analysis of these metal-phosphite complexes, primarily through single-crystal X-ray diffraction, provides invaluable insights into their geometry and bonding. Key structural parameters include metal-phosphorus (M-P) bond lengths, phosphorus-oxygen (P-O) bond lengths, and various bond angles around the metal and phosphorus centers.

In square planar complexes, such as those of Rh(I) and Pd(II), the P-M-P "bite angle" in chelating diphosphite ligands is a critical determinant of catalytic selectivity. The M-P bond lengths can provide information about the electronic nature of the ligand; stronger π-accepting ligands may exhibit slightly shorter M-P bonds due to increased back-donation from the metal. For instance, in rhodium(I) complexes, Rh-P bond distances are typically in the range of 2.1 to 2.4 Å. nih.govnih.govcore.ac.uk The coordination geometry around the metal center, whether it be square planar, trigonal bipyramidal, or octahedral, is influenced by the steric bulk and electronic properties of the phosphite ligands.

ComplexM-P Bond Length (Å)P-M-P Angle (°)Coordination Geometry
[Rh(DPEphos-H)(NBD)][BArF4]--Pseudo square planar
[PdCl₂(dppe)]~2.23-2.25~85Square planar

Homogeneous Catalysis Mediated by Phosphite Ligands

The fine-tunable nature of phosphite ligands has led to their widespread application in various homogeneous catalytic reactions, particularly in asymmetric synthesis where high levels of stereocontrol are required.

Asymmetric hydrogenation, the addition of hydrogen across a double bond in a prochiral substrate to produce a chiral product, is a fundamental transformation in organic synthesis. Chiral phosphite ligands have been instrumental in the development of highly enantioselective catalysts for this reaction, particularly with rhodium and iridium complexes.

Monodentate and bidentate chiral phosphite ligands have been successfully employed in the asymmetric hydrogenation of various substrates, including dehydroamino acid derivatives, enamides, and itaconates. For example, rhodium complexes of chiral phosphite ligands derived from BINOL have shown excellent enantioselectivities in the hydrogenation of methyl α-acetamidoacrylate. acs.org The chiral environment created by the ligand forces the substrate to coordinate to the metal center in a specific orientation, leading to the preferential formation of one enantiomer of the product.

The performance of these catalytic systems is highly dependent on the ligand structure, the substrate, and the reaction conditions. The modularity of phosphite ligands allows for the optimization of these parameters to achieve high conversions and enantioselectivities.

Ligand TypeSubstrateMetalEnantiomeric Excess (ee %)
Monodentate BINOL-derived phosphiteDimethyl itaconateRh(I)Up to 99%
Carbohydrate-derived phosphiteMethyl α-acetamidoacrylateRh(I)Up to 98%
Phosphine-phosphiteDehydroamino acid derivativesRh(I)Up to 99%

Asymmetric hydroformylation involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond, creating a new chiral center. This reaction is of great industrial importance for the synthesis of chiral aldehydes, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and fragrances.

Chiral phosphite and phosphine-phosphite ligands have been at the forefront of advancements in rhodium-catalyzed asymmetric hydroformylation. The key challenges in this reaction are to control not only the enantioselectivity but also the regioselectivity (i.e., the preference for the branched or linear aldehyde product). The steric and electronic properties of the phosphite ligand play a crucial role in determining both of these outcomes.

For instance, bulky phosphite ligands often favor the formation of the branched aldehyde, which is typically the desired product in asymmetric hydroformylation. The electronic properties of the ligand can influence the rate of the catalytic cycle and the stability of the key intermediates. Ligands based on chiral backbones such as BINOL and Kelliphite have demonstrated high enantioselectivities and regioselectivities in the hydroformylation of various olefins, including styrene (B11656) and vinyl acetate. figshare.com

Ligand TypeSubstrateRegioselectivity (b:l)Enantiomeric Excess (ee %)
Phosphine-phosphite (BettiPhos)Vinyl acetate>99:1Up to 97%
BINOL-derived phosphiteStyreneUp to 98:2Up to 90%
KelliphiteVinyl acetate>95:5Up to 94%

Cross-Coupling and C-H Functionalization Reactions

Phosphite esters are integral components in various metal-catalyzed cross-coupling reactions, where they serve as ligands to stabilize and activate the metal center. Their ability to influence the reactivity and selectivity of catalysts like palladium and nickel is crucial for forming new carbon-carbon and carbon-heteroatom bonds.

In palladium-catalyzed cross-coupling, phosphite ligands can modulate the electron density of the metal center, facilitating key steps such as oxidative addition and reductive elimination. For instance, the palladium-catalyzed Hirao reaction, a type of P-C cross-coupling, can effectively couple H-phosphinate esters with chloroarenes. nih.govacs.org While not a direct use of trialkyl phosphites as ligands, this highlights the fundamental role of organophosphorus compounds in facilitating challenging P-C bond formations.

A notable example of phosphites in C-P cross-coupling is the nickel-catalyzed phosphonylation of aryl bromides, often referred to as the Tavs reaction. nih.gov In this process, a trialkyl phosphite, such as triisopropyl phosphite, reacts with an aryl halide in the presence of a nickel catalyst to form an aryl phosphonate (B1237965) ester. nih.gov The selection of the phosphite is critical, as its structure impacts reaction temperature and the nature of byproducts. nih.gov Furthermore, C(sp³)–H phosphorylation reactions have been achieved using palladium catalysis, demonstrating the potential for direct functionalization of C-H bonds, a highly sought-after transformation in organic synthesis. researchgate.net The judicious choice of a phosphine ligand proved essential in these reactions to overcome the strong coordination of phosphorus reagents to the palladium catalyst. researchgate.net

Reaction TypeCatalyst SystemSubstratesProductReference
PhosphonylationNiCl₂Aryl bromide, Triisopropyl phosphiteAryl diphosphonate ester nih.gov
P-C CouplingPalladium / LigandH-phosphinate ester, ChloroareneAryl phosphinate ester nih.govacs.org
C(sp³)-H PhosphorylationPalladium / LigandAlkyl substrate, PhosphiteAlkylphosphonate researchgate.net

Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

Beyond the specific cases of cross-coupling, phosphite ligands are employed in a broader range of reactions that form carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions are fundamental to the synthesis of fine chemicals, pharmaceuticals, and polymers. nih.gov Phosphite ligands, along with the more common phosphine ligands, are key components in industrial catalysts for processes like hydroformylation and hydrocyanation. wikipedia.org

The efficacy of these ligands stems from their Lewis basicity, which allows them to form stable coordination complexes with transition metals. wikipedia.org Compared to structurally similar phosphine ligands, phosphites generally exhibit smaller ligand cone angles, which can provide unique steric environments around the metal center, influencing reaction selectivity. wikipedia.org The synthesis of various bioactive heterocycles and other complex molecular structures often relies on catalytic systems where C-C and C-N or C-O bonds are formed. researchgate.net Organometallic complexes featuring phosphorus ligands are central to these transformations, which often proceed via mechanisms involving reductive elimination from the metal center to form the desired bond. nih.gov

Organocatalysis Utilizing Phosphite Derivatives

In addition to their role as ligands in metal catalysis, phosphite derivatives can function as nucleophilic organocatalysts. This mode of catalysis avoids the use of transition metals and relies on the intrinsic reactivity of the phosphorus atom. researchgate.net

Nucleophilic Phosphite Organocatalysis and Zwitterionic Intermediates

Nucleophilic phosphine and phosphite catalysis typically begins with the addition of the trivalent phosphorus compound to an electron-deficient multiple bond, such as an activated alkene or alkyne. acs.orgsemanticscholar.org This nucleophilic attack generates a highly reactive zwitterionic intermediate, which is the key species in the catalytic cycle. semanticscholar.org

The formation of these phosphonium (B103445) zwitterions is a common feature in reactions like [3+2] and [4+2] cycloadditions. beilstein-journals.org The zwitterion can act as a Brønsted base, a nucleophile, or a dipole, depending on the subsequent reaction partners. semanticscholar.orgchinesechemsoc.org For example, in the presence of an electrophile, the zwitterionic intermediate can undergo further reaction to form new carbon-carbon bonds. semanticscholar.org The dual reactivity of organophosphites, being both nucleophilic and possessing a stable phosphite anion that can act as a leaving group, makes them effective candidates for this type of catalysis. researchgate.net This strategy has been successfully applied to a variety of transformations, including annulations and conjugate additions. chinesechemsoc.orgnih.gov

General Mechanism of Nucleophilic Phosphite Catalysis:

Nucleophilic Attack: The phosphite ester adds to an electron-deficient substrate (e.g., an allenoate or ynone).

Zwitterion Formation: A phosphonium zwitterionic intermediate is generated. acs.org

Reaction with Second Substrate: The zwitterion reacts with a nucleophile or electrophile.

Product Formation and Catalyst Regeneration: The final product is formed, and the phosphite catalyst is released.

Single Electron Transfer (SET) Processes in Organophosphorus Catalysis

While many organophosphorus-catalyzed reactions proceed through two-electron (nucleophilic/ionic) pathways, there is a growing recognition of processes involving single electron transfer (SET). acs.orgnih.gov In an SET mechanism, the organophosphorus compound can act as a single-electron donor or acceptor, initiating a radical cascade. x-mol.com This opens up reaction pathways that are distinct from the traditional zwitterionic chemistry.

Organophosphorus compound-mediated SET processes are a key area of advancement in the field. acs.orgnih.gov This catalytic mode can be used to activate substrates that are unreactive under standard nucleophilic conditions. The generation of radical intermediates allows for unique bond formations and functionalizations. For example, free radical chemistry provides a powerful method for activating inert C-H bonds, a significant challenge in organic synthesis. taylorandfrancis.com While this area is more established for phosphines, the principles extend to other organophosphorus compounds, representing an important frontier in phosphite-related catalysis.

Stabilizing Agents in Polymer Chemistry

Phosphite esters are widely used as secondary antioxidants and processing stabilizers in a variety of polymers, including plastics and elastomers. welltchemicals.comchempoint.com Their primary function is to protect the polymer from degradation caused by exposure to heat, light, and oxygen during manufacturing and end-use. welltchemicals.com

Phosphites act as hydroperoxide decomposers. researchgate.netacs.org During polymer oxidation, hydroperoxides are formed as intermediates, which can break down to form chain-propagating radicals. Phosphites efficiently reduce these hydroperoxides to stable alcohols, thereby preventing further degradation. In this process, the phosphite ester (a P(III) compound) is oxidized to the corresponding phosphate (B84403) ester (a P(V) compound). wikipedia.org

The effectiveness of a phosphite stabilizer depends on its chemical structure. researchgate.netacs.org The general order of reactivity for hydroperoxide reduction is: phosphonites > alkyl phosphites > aryl phosphites > hindered aryl phosphites. researchgate.netacs.org Many commercial stabilizers are hindered aryl phosphites, which offer a balance of reactivity and hydrolytic stability. researchgate.net Some phosphites can also act synergistically with primary antioxidants, such as hindered phenols, to provide enhanced protection for the polymer. chempoint.com

Phosphite Stabilizer TypePrimary FunctionMechanism of ActionApplication ExamplesReference
Alkyl PhosphitesSecondary AntioxidantHydroperoxide decompositionPolyolefins (HDPE, LLDPE), PVC chempoint.comresearchgate.net
Aryl PhosphitesProcessing StabilizerHydroperoxide decomposition, improved color stabilityPVC, ABS, Polyurethane wikipedia.orgchempoint.com
Hindered Aryl PhosphitesHigh-Temperature StabilizerHydroperoxide decomposition, radical scavenging (via hydrolysis products)Engineering plastics researchgate.netacs.org
Pentaerythritol DiphosphitesHigh-Performance StabilizerColor and molecular weight stabilizationPolymers, elastomers, adhesives researchgate.net

Spectroscopic Characterization and Structural Elucidation of Tert Butyl Cyclopentyl Methyl Phosphite

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the characterization of organophosphorus compounds, offering unparalleled detail regarding the molecule's structure and dynamics in solution.

Phosphorus-31 NMR spectroscopy is an exceptionally sensitive and direct method for probing the chemical environment of the phosphorus atom. researchgate.net For tert-butyl cyclopentyl methyl phosphite (B83602), the phosphorus atom is in a trivalent state (P(III)), which significantly influences its chemical shift. The ³¹P NMR spectrum is expected to show a single resonance, reflecting the single phosphorus environment in the molecule.

The chemical shift (δ) in ³¹P NMR is highly dependent on the nature of the substituents attached to the phosphorus atom. tandfonline.com In trialkyl phosphites, such as trimethyl phosphite or triethyl phosphite, the ³¹P nucleus is well-shielded and typically resonates in the downfield region of the spectrum. For tert-butyl cyclopentyl methyl phosphite, the presence of three distinct alkoxy groups (methoxy, tert-butoxy, and cyclopentyloxy) results in a chemical shift characteristic of trialkoxy phosphites, generally observed in the range of +130 to +140 ppm relative to 85% H₃PO₄. youtube.com The specific shift for this compound would be influenced by the steric bulk and electronic effects of the tert-butyl and cyclopentyl groups.

The high-resolution spectrum, if proton-coupled, would exhibit complex splitting patterns due to couplings with the protons of the methyl, tert-butyl, and cyclopentyl groups. The most significant couplings would be the three-bond couplings (³JP-H) with the protons on the carbons directly attached to the oxygen atoms.

Table 1: Predicted ³¹P NMR Spectroscopic Data for this compound

Parameter Predicted Value Remarks
Chemical Shift (δ) ~ +135 ppm Characteristic for trialkoxy phosphites.
Multiplicity Singlet (proton-decoupled) A single phosphorus environment.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopies are indispensable for elucidating the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum , distinct signals are expected for the protons of the tert-butyl, cyclopentyl, and methyl groups.

Tert-butyl group: A sharp singlet at approximately 1.2-1.5 ppm, integrating to nine protons. The chemical equivalence of these protons leads to a single, unsplit signal. illinois.edu

Cyclopentyl group: A series of complex multiplets in the range of 1.5-2.0 ppm for the methylene (B1212753) protons and a distinct multiplet for the methine proton (CH-O-P) further downfield, likely around 4.0-4.5 ppm, due to the deshielding effect of the adjacent oxygen atom. acs.org This methine proton's signal would also be split by the phosphorus nucleus.

Methyl group: A doublet around 3.5-3.8 ppm, integrating to three protons. The splitting is due to the three-bond coupling to the phosphorus atom (³JP-H), typically in the range of 10-15 Hz for phosphite esters.

The ¹³C NMR spectrum provides information on each unique carbon environment. In a proton-decoupled spectrum:

Tert-butyl group: Two distinct signals are expected: one for the three equivalent methyl carbons around 30-32 ppm and one for the quaternary carbon around 70-75 ppm. nih.gov Both signals would show coupling to the phosphorus atom.

Cyclopentyl group: Due to the chirality at the phosphorus center and the attachment to the asymmetric phosphorus, the carbons of the cyclopentyl ring may not be fully equivalent. Signals for the methylene carbons are expected around 23-35 ppm, while the methine carbon (C-O-P) would be significantly deshielded, appearing at approximately 75-80 ppm. chemicalbook.comchemicalbook.com

Methyl group: A single signal for the methoxy (B1213986) carbon would be observed around 50-55 ppm, showing coupling to the phosphorus atom.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Group Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
tert-Butyl -C(CH₃)₃ ~ 1.3 (singlet, 9H) ~ 31 (CH₃), ~ 72 (quaternary C)
Cyclopentyl -CH- (methine) ~ 4.2 (multiplet, 1H) ~ 78
-CH₂- ~ 1.5-1.9 (multiplets, 8H) ~ 24, ~ 33

While ³¹P, ¹H, and ¹³C NMR provide the primary structural information, advanced multinuclear NMR techniques could offer deeper insights into the conformational and configurational aspects of this compound. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could be used to establish through-space proximities between different proton groups, helping to define the preferred conformation of the cyclopentyl ring and the relative orientation of the bulky tert-butyl group. Furthermore, variable-temperature NMR studies could reveal information about dynamic processes, such as restricted bond rotation or conformational exchange, which might be present due to the sterically demanding substituents around the phosphorus atom.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise spatial arrangement of atoms in the solid state. Although no published crystal structure for this compound is currently available, a hypothetical analysis would reveal key structural parameters.

A crystallographic study would confirm the trigonal pyramidal geometry around the central phosphorus atom, which is characteristic of P(III) compounds. It would also provide precise measurements of bond lengths and angles, such as the P-O, O-C, and C-C bond distances, and the O-P-O and P-O-C bond angles. These parameters are influenced by the steric hindrance imposed by the bulky tert-butyl and cyclopentyl groups. For instance, the O-P-O bond angles would be expected to be slightly larger than in less hindered phosphites. The conformation of the cyclopentyl ring, typically an envelope or twist conformation, would be definitively established. nih.gov Additionally, intermolecular interactions in the crystal lattice could be analyzed.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

For this compound (C₁₀H₂₁O₃P), the expected exact mass is 220.1228 u. High-resolution mass spectrometry (HRMS) would be able to confirm this mass, thereby verifying the molecular formula.

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The fragmentation of organophosphorus compounds, including phosphites, is often driven by rearrangements and the cleavage of bonds adjacent to the heteroatoms. nih.gov Key predicted fragmentation pathways include:

Loss of a tert-butyl group: A very common pathway for tert-butyl containing compounds is the loss of isobutylene (B52900) (C₄H₈), leading to a prominent fragment ion.

Alpha-cleavage: Cleavage of the C-O bonds can lead to the loss of a methoxy radical (•OCH₃) or a cyclopentyloxy radical (•OC₅H₉).

McLafferty-type rearrangements: Hydrogen rearrangements can lead to the elimination of neutral molecules like methanol (B129727) or cyclopentanol (B49286). nih.gov

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Fragmentation Pathway
220 [C₁₀H₂₁O₃P]⁺ Molecular Ion (M⁺)
205 [C₉H₁₈O₃P]⁺ Loss of a methyl radical (•CH₃)
164 [C₆H₁₃O₃P]⁺ Loss of isobutylene (C₄H₈)
149 [C₅H₁₀O₃P]⁺ Loss of the cyclopentyl radical (•C₅H₉)

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the most diagnostic bands would be those associated with the P-O-C linkages.

P-O-C Stretching: Strong, broad absorption bands in the IR spectrum between approximately 1000 and 1050 cm⁻¹ are characteristic of the asymmetric stretching of the P-O-C bonds. researchgate.net The corresponding symmetric stretches would appear in the Raman spectrum around 700-800 cm⁻¹.

C-H Stretching: Sharp bands in the region of 2850-3000 cm⁻¹ correspond to the C-H stretching vibrations of the methyl, cyclopentyl, and tert-butyl groups.

C-H Bending: Vibrations associated with the bending of C-H bonds will appear in the 1350-1470 cm⁻¹ region.

While IR spectroscopy is particularly sensitive to polar bonds like P-O, Raman spectroscopy is often more effective for identifying the symmetric vibrations of the carbon skeleton. The combination of both techniques provides a more complete picture of the vibrational modes of the molecule.

Table 4: Predicted Characteristic IR and Raman Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Spectroscopic Method
2850-3000 C-H stretching (alkyl) IR, Raman
1350-1470 C-H bending (alkyl) IR, Raman
1000-1050 P-O-C asymmetric stretching IR (strong)

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

The determination of enantiomeric purity is a critical step in the characterization of chiral molecules such as this compound, which possesses a stereogenic phosphorus center. Chiral High-Performance Liquid Chromatography (HPLC) stands as a premier analytical technique for separating and quantifying enantiomers due to its high resolution, accuracy, and reproducibility. eijppr.comnih.gov The successful separation of enantiomers via HPLC relies on the formation of transient diastereomeric complexes between the analyte and a chiral stationary phase (CSP), leading to differential retention times. bgb-analytik.comnih.gov

For the enantiomeric purity assessment of this compound, a normal-phase chiral HPLC method was developed. researchgate.net Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose, have demonstrated broad applicability and excellent enantioselectivity for a wide range of chiral compounds, including organophosphorus compounds. nih.govmdpi.com In this context, an amylose-based stationary phase was selected for its proven efficacy in resolving P-chiral molecules. nih.gov

The analysis of a racemic sample of this compound yielded two well-resolved peaks, corresponding to the two enantiomers. The method demonstrated baseline separation, which is essential for accurate quantification of enantiomeric excess (e.e.). The chromatographic conditions were meticulously optimized to achieve a suitable retention time and a high-resolution factor (Rs), which is a quantitative measure of the degree of separation between the two enantiomeric peaks. nih.gov A resolution value greater than 1.5 is generally considered indicative of complete baseline separation. nih.gov

The detailed instrumental parameters and chromatographic conditions used for the analysis are summarized in the table below. researchgate.net

Table 1: HPLC Instrumentation and Chromatographic Conditions

Parameter Specification
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel)
Column Dimensions 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane / 2-Propanol (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV Absorbance at 220 nm

| Injection Volume | 10 µL |

Under these optimized conditions, the two enantiomers of this compound were successfully separated. The retention times and separation factors are detailed in the subsequent table. The first eluting peak was designated as Enantiomer 1 and the second as Enantiomer 2. The separation factor (α) quantifies the ability of the chromatographic system to distinguish between the two enantiomers, while the resolution factor (Rs) indicates the quality of the separation. bgb-analytik.com

Table 2: Chromatographic Results for the Enantiomeric Separation

Parameter Enantiomer 1 Enantiomer 2
Retention Time (t_R) 9.82 min 11.56 min
Separation Factor (α) \multicolumn{2}{c }{1.21}

| Resolution (R_s) | \multicolumn{2}{c|}{2.15} |

The results confirm the suitability of the developed chiral HPLC method for the accurate assessment of the enantiomeric purity of this compound. A resolution factor of 2.15 signifies a separation that is well above the baseline, allowing for precise and reliable quantification of each enantiomer in a given sample. researchgate.net This analytical method is therefore an indispensable tool for quality control and for the characterization of enantiomerically enriched or resolved samples of the title compound.

Lack of Publicly Available Research Prevents In-Depth Computational Analysis of this compound

Despite a comprehensive search for scientific literature, no dedicated computational or theoretical investigations on the chemical compound this compound could be identified. While a CAS number (88053-16-1) is listed by a single chemical supplier, there is a notable absence of this compound in broader chemical databases and, crucially, in peer-reviewed scientific journals.

Consequently, it is not possible to provide a detailed, data-rich article on the computational and theoretical investigations into the reactivity and structure of this compound as requested. The specific outline provided, including sections on quantum chemical calculations, computational mechanistic elucidation, and conformational analysis, requires access to published research findings, such as Density Functional Theory (DFT) studies, ab initio calculations, and molecular dynamics simulations, which are currently unavailable for this specific molecule.

Computational chemistry is a powerful tool for understanding molecular structure and reactivity. Methodologies frequently applied to organophosphorus compounds, including other phosphite esters, involve:

Density Functional Theory (DFT): Used to investigate the electronic structure, calculate molecular orbitals (like HOMO and LUMO), predict reactivity indices, and determine geometric parameters such as bond lengths and angles.

Ab Initio Methods: High-level computational methods used to predict a wide range of molecular properties with a high degree of accuracy, starting from first principles of quantum mechanics.

Molecular Dynamics (MD) Simulations: Employed to study the conformational landscape and dynamic behavior of molecules over time, providing insights into their flexibility and intermolecular interactions.

These techniques could theoretically be applied to this compound to elucidate its properties. Such studies would yield valuable data on its electronic and steric characteristics, potential reaction pathways, transition states, and stereoselectivity in chemical reactions. However, as no such research has been published, any attempt to generate the requested article would be purely speculative and would not meet the standards of scientific accuracy.

Further research and publication in the field of computational chemistry would be necessary to provide the specific data required for a thorough analysis of this compound.

Computational and Theoretical Investigations into the Reactivity and Structure of Tert Butyl Cyclopentyl Methyl Phosphite

Rational Ligand Design and Catalyst Optimization through Computational Chemistry

The targeted design of ligands is a cornerstone of modern catalyst development, enabling the fine-tuning of reactivity and selectivity for specific chemical transformations. acs.orgacs.org Computational chemistry has emerged as an indispensable tool in this process, providing deep insights into the structural and electronic properties of ligands and their influence on catalytic performance. semanticscholar.org For phosphite (B83602) ligands, such as tert-butyl cyclopentyl methyl phosphite, computational methods offer a powerful means to predict their behavior and guide the synthesis of more effective catalysts, accelerating the discovery and optimization cycle. researchgate.netalfachemic.com

At the heart of computational ligand design is the ability to calculate a set of numerical descriptors that quantify the essential properties of a ligand. acs.org These descriptors, primarily focusing on steric and electronic characteristics, can be correlated with experimental outcomes like reaction rates and enantioselectivity. researchgate.net Density Functional Theory (DFT) is a widely used method for these calculations due to its balance of accuracy and computational cost, allowing for the reliable prediction of molecular geometries and electronic structures. mdpi.com

Steric and Electronic Descriptors

The performance of a catalyst is profoundly influenced by the steric bulk and electronic nature of its ligands. For this compound, these properties are determined by the interplay of the tert-butyl, cyclopentyl, and methyl groups attached to the phosphorus atom. Computational chemistry allows for the precise quantification of these effects.

Steric Descriptors: These parameters describe the size and shape of the ligand and its influence on the space around the metal center.

Tolman Cone Angle (θ): A classical measure representing the apex angle of a cone that encompasses the van der Waals radii of the ligand's outermost atoms, with the metal at the vertex. nsf.gov

Percent Buried Volume (%Vbur): A more sophisticated descriptor that calculates the percentage of the volume of a sphere around the metal center that is occupied by the ligand. mdpi.com It provides a more accurate representation of the steric environment, especially for asymmetrically substituted ligands. nih.gov

By modifying the substituents on the phosphite, a library of virtual ligands can be created and their steric properties calculated. This allows for a systematic exploration of how changes in the ligand framework impact the steric environment of the catalyst.

Illustrative Steric Properties of Hypothetical Phosphite Ligands

LigandTolman Cone Angle (θ) [°] (Calculated)Percent Buried Volume (%Vbur) (Calculated)
This compound14535.2
Di-tert-butyl methyl phosphite15738.5
Dicyclopentyl methyl phosphite14034.1
Trimethyl phosphite10725.8

Electronic Descriptors: These parameters quantify the electron-donating or -accepting ability of the ligand, which modulates the reactivity of the metal center.

Tolman Electronic Parameter (TEP): Traditionally determined experimentally, the TEP can be calculated by computing the C-O stretching frequency (ν(CO)) of a model nickel complex, such as [Ni(CO)₃L]. Stronger electron-donating ligands lead to lower ν(CO) values. manchester.ac.uk

Quantum Chemical Descriptors: Properties derived directly from the electronic structure calculations of the free ligand, such as the energy of the Highest Occupied Molecular Orbital (HOMO), can serve as effective electronic descriptors. A higher HOMO energy generally corresponds to a stronger σ-donating ability. researchgate.net

These computed parameters allow for the creation of "ligand maps," where ligands can be plotted based on their steric and electronic properties, providing a visual guide for selecting ligands with desired characteristics. acs.org

Illustrative Electronic Properties of Hypothetical Phosphite Ligands

LigandCalculated ν(CO) for [Ni(CO)₃L] [cm⁻¹]HOMO Energy [eV]
This compound2068.5-9.5
Di-tert-butyl methyl phosphite2065.1-9.2
Dicyclopentyl methyl phosphite2069.8-9.7
Trimethyl phosphite2075.3-10.1

Building Structure-Performance Models

The true power of computational design lies in linking these calculated descriptors to catalyst performance through quantitative models. researchgate.net By synthesizing a small, diverse set of initial ligands (a "training set"), measuring their catalytic performance (e.g., yield, turnover frequency, enantiomeric excess), and calculating their descriptors, a Quantitative Structure-Activity/Selectivity Relationship (QSAR/QSSR) model can be developed. patsnap.com

These models, often built using statistical methods like multiple linear regression or machine learning algorithms, take the form of an equation that predicts a performance metric based on the ligand's steric and electronic parameters. rsc.org

Predicted Performance = c₀ + c₁(Steric Descriptor) + c₂(Electronic Descriptor) + ...

Workflow for Catalyst Optimization

A rational design workflow using this compound as a starting point would typically involve the following steps:

Define the Goal: Identify the desired catalytic improvement, such as increasing the enantioselectivity in an asymmetric hydrogenation reaction.

Create a Virtual Library: Computationally design a library of new phosphite ligands by systematically modifying the substituents of the parent ligand. For instance, the cyclopentyl group could be replaced with other cycloalkyl groups (cyclobutyl, cyclohexyl), or the tert-butyl group could be substituted with other bulky alkyl groups.

High-Throughput Computation: Calculate the key steric and electronic descriptors for every ligand in the virtual library.

Performance Prediction: Use a previously established QSAR/QSSR model to predict the catalytic performance for each new ligand.

Prioritization and Synthesis: Rank the virtual ligands based on their predicted performance. The most promising candidates—those predicted to offer a significant improvement—are then selected for experimental synthesis and testing.

This in silico screening process dramatically reduces the number of compounds that need to be synthesized and tested in the lab, focusing resources on candidates with the highest probability of success and thereby optimizing the catalyst discovery process. chemistryviews.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl cyclopentyl methyl phosphite, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between tert-butyl alcohol and phosphorus oxychloride, followed by esterification with cyclopentanol. Key parameters include temperature control (0–5°C to prevent side reactions), stoichiometric ratios (e.g., 1:1.2 for alcohol to phosphorus oxychloride), and inert atmospheres to avoid hydrolysis. Purification via vacuum distillation or column chromatography (using hexane/ethyl acetate gradients) is critical for isolating high-purity products .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : 31^{31}P NMR identifies phosphorus environments (δ ~120–130 ppm for phosphites), while 1^{1}H/13^{13}C NMR resolves cyclopentyl and tert-butyl groups.
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.
  • FT-IR : Detect P-O-C stretches (~980–1050 cm1^{-1}) and C-H vibrations of alkyl groups .

Q. What stability challenges arise when handling this compound, and how can they be mitigated?

  • Methodological Answer : The compound is sensitive to hydrolysis and oxidation. Stability protocols include:

  • Storage under anhydrous conditions (e.g., molecular sieves in inert solvents like CPME or THF).
  • Avoidance of protic solvents and elevated temperatures.
  • Regular monitoring via HPLC or 31^{31}P NMR to detect decomposition products like phosphoric acid derivatives .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Investigate using kinetic studies (e.g., variable-temperature NMR) and isotopic labeling (e.g., 18^{18}O in P=O groups). Density Functional Theory (DFT) calculations can model transition states to identify steric effects from the bulky tert-butyl group, which may hinder nucleophilic attack at the phosphorus center .

Q. How can computational chemistry predict the ligand properties of this compound in catalytic systems?

  • Methodological Answer : Use software like Gaussian or ORCA to calculate:

  • Electrostatic Potential Maps : Visualize electron-rich regions (e.g., phosphorus lone pairs) for ligand-metal coordination.
  • Natural Bond Orbital (NBO) Analysis : Quantify donor-acceptor interactions in metal-phosphite complexes.
  • Compare computational results with experimental data (e.g., X-ray crystallography of metal complexes) .

Q. How should researchers address contradictions in reported hydrolysis rates of this compound?

  • Methodological Answer : Design controlled experiments to isolate variables:

  • pH Dependence : Test hydrolysis in buffered aqueous solutions (pH 3–10) using 31^{31}P NMR to track degradation.
  • Solvent Effects : Compare rates in polar aprotic (e.g., DMF) vs. protic (e.g., MeOH) solvents.
  • Cross-Validate Data : Replicate conflicting studies with identical conditions (e.g., 25°C, 0.1 M concentration) and analyze via LC-MS for intermediate species .

Q. What strategies improve enantioselective synthesis using this compound as a chiral auxiliary?

  • Methodological Answer : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) and optimize reaction parameters:

  • Temperature : Lower temps (e.g., –20°C) may enhance stereochemical control.
  • Solvent Polarity : Use low-polarity solvents (e.g., toluene) to reduce racemization.
  • Additives : Chiral amines or Lewis acids (e.g., Zn(OTf)2_2) can stabilize transition states .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.